8-Bromo-1,7-dimethyl-3H-purine-2,6-dione

Description

Overview of Xanthine (B1682287) Derivatives in Chemical Biology and Medicinal Chemistry Research

Xanthine and its derivatives are pharmacologically significant molecules that exhibit a wide array of biological activities. nih.govresearchgate.net Naturally occurring xanthines like caffeine (B1668208) (1,3,7-trimethylxanthine) and theophylline (B1681296) (1,3-dimethylxanthine) are well-known for their stimulant effects. nih.gov In medicinal chemistry, the xanthine scaffold is a versatile framework for developing new therapeutic agents. semanticscholar.org

The primary mechanism through which many xanthine derivatives exert their effects is by acting as antagonists at adenosine (B11128) receptors (A1, A2A, A2B, and A3). nih.gov Adenosine is an essential signaling molecule that regulates numerous physiological functions, and by blocking its receptors, xanthine derivatives can produce various therapeutic effects. nih.gov This antagonism is central to their use in treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). ontosight.ai

Beyond adenosine receptor antagonism, some xanthines also function as phosphodiesterase (PDE) inhibitors. biointerfaceresearch.com This dual activity contributes to their complex pharmacological profiles. The versatility of the xanthine structure has allowed researchers to synthesize a vast number of derivatives, exploring how substitutions at different positions on the purine (B94841) rings can fine-tune their potency, selectivity, and therapeutic applications, which include neurodegenerative diseases, cardiovascular conditions, and even cancer. ontosight.aicymitquimica.com The ongoing research into these compounds highlights their potential as lead structures for the development of novel drugs. nih.gov

Structural Characteristics and Naming Conventions for 8-Bromo-1,7-dimethyl-3H-purine-2,6-dione

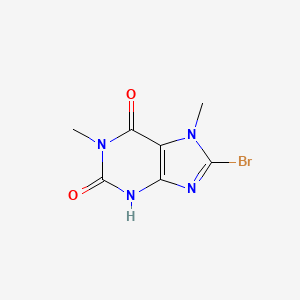

The name "this compound" precisely describes the chemical structure of the molecule based on the standard nomenclature for purine derivatives. The core of the molecule is the purine ring system, which has a standardized numbering convention for its atoms.

The term "purine-2,6-dione" indicates the presence of two ketone groups (C=O) at positions 2 and 6 of the purine ring; this specific structure is also known as xanthine. semanticscholar.org The substituents are then named and numbered according to their placement on this xanthine scaffold:

8-Bromo : A bromine atom is attached to the carbon atom at position 8.

1,7-dimethyl : Two methyl groups (–CH₃) are attached to the nitrogen atoms at positions 1 and 7.

3H : This indicates that the nitrogen at position 3 carries a hydrogen atom, satisfying the valency of the ring system.

The parent compound without the bromine atom is Paraxanthine (B195701), or 1,7-dimethylxanthine. nih.gov The addition of a bromine atom at the C8 position yields the title compound.

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₇BrN₄O₂ |

| Molecular Weight | 259.06 g/mol |

| Parent Compound | Paraxanthine (1,7-Dimethylxanthine) |

Historical and Contemporary Significance of Purine-Based Compounds in Scientific Discovery

The history of purine chemistry is intertwined with major milestones in biology and medicine. The first purine derivative, uric acid, was discovered in 1776 from urinary calculi. britannica.com This was followed by the isolation of xanthine from the same source in 1817. britannica.com Later in the 19th century, adenine (B156593) and guanine (B1146940) were identified as decomposition products of nucleic acids, establishing the fundamental role of purines as the building blocks of genetic material. britannica.com The parent compound, purine itself, was first synthesized by Emil Fischer in 1898, who elucidated the structure of many compounds in this class. wikipedia.org

The discovery that purines are essential components of DNA and RNA was a pivotal moment in science, paving the way for understanding genetic encoding and cellular metabolism. wikipedia.org Beyond their genetic role, purines are crucial components of other vital biomolecules, including adenosine triphosphate (ATP), the primary energy currency of the cell, and coenzyme A. wikipedia.org

In the contemporary era, the significance of purine-based compounds has expanded dramatically into pharmacology. Purine analogues, which are molecules that mimic the structure of natural purines, have been developed as potent therapeutic agents. wikipedia.org These antimetabolites often work by interfering with DNA replication, making them effective in cancer treatment. wikipedia.orgnih.gov Well-known purine analogues include mercaptopurine for treating leukemia and fludarabine (B1672870) for lymphoid malignancies. pharmaguideline.comnih.gov The development of these drugs is a prime example of rational drug design, stemming from an enhanced understanding of purine metabolism. nih.gov Today, purine derivatives continue to be a major focus of research for creating new antibacterial, antiviral, and anticancer agents. pharmaguideline.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-bromo-1,7-dimethyl-3H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN4O2/c1-11-3-4(9-6(11)8)10-7(14)12(2)5(3)13/h1-2H3,(H,10,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBVBOKLNFUGJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC(=O)N(C2=O)C)N=C1Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Bromo 1,7 Dimethyl 3h Purine 2,6 Dione and Analogues

Strategies for Purine-2,6-dione (B11924001) Core Construction

The synthesis of the foundational purine-2,6-dione, also known as the xanthine (B1682287) scaffold, is a critical first step. Various methods have been developed to construct this bicyclic heteroaromatic system, ranging from historical name reactions to more contemporary one-pot methodologies.

Foundational Approaches to Xanthine Scaffold Synthesis (e.g., Traube's synthesis, one-pot reactions)

The Traube purine (B94841) synthesis, first introduced in 1900, remains a cornerstone for the construction of the purine ring system. slideshare.net This classical method involves the condensation of a pyrimidine (B1678525) derivative with a one-carbon unit to form the fused imidazole (B134444) ring. The general approach starts with a 4,5-diaminopyrimidine, which is then cyclized with formic acid or its derivatives to yield the purine. slideshare.net A common route to the required 4,5-diaminouracil intermediate begins with the nitrosation of a 6-aminouracil (B15529) derivative at the 5-position, followed by reduction of the nitroso group to an amino group. biointerfaceresearch.comnih.gov

| Synthetic Approach | Key Starting Materials | Key Reagents | General Outcome |

| Traube Synthesis | 4,5-Diaminopyrimidine | Formic acid or its derivatives | Formation of the purine ring system |

| One-Pot Synthesis | 5,6-Diaminouracil, Carboxaldehyde | Bromo dimethyl-sulfonium bromide (BDMS) | High yield of xanthine derivatives |

| One-Pot Synthesis | N,N'-dimethyl urea, Cyanoacetic acid | Acetic anhydride, Sodium nitrite, Sodium dithionite | 5,6-diamino-1,3-dimethyluracil intermediate |

Regioselective Functionalization of Purine Systems

The purine ring system possesses multiple C-H and N-H bonds with varying reactivities, making regioselective functionalization a significant challenge and an area of active research. rsc.org The ability to selectively introduce substituents at specific positions is crucial for the synthesis of targeted analogues. For the synthesis of 8-Bromo-1,7-dimethyl-3H-purine-2,6-dione, the key regioselective step is the introduction of a bromine atom at the C8 position of the 1,7-dimethylxanthine core. The electronic properties of the purine ring, influenced by the existing substituents, dictate the preferred site of electrophilic attack. The C8 position of the xanthine scaffold is particularly susceptible to electrophilic substitution.

Bromination at the C8 Position of Purine-2,6-diones

The introduction of a bromine atom at the C8 position of the purine-2,6-dione core is a common transformation in the synthesis of various biologically active compounds. This is typically achieved through direct halogenation techniques.

Direct Halogenation Techniques for C8-Bromination

Direct bromination of the C8 position of xanthine derivatives can be accomplished using various brominating agents. The choice of reagent and reaction conditions can influence the yield and purity of the desired 8-bromo product.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of purines. nih.gov The reaction is typically carried out in a suitable solvent, such as dimethylformamide (DMF). nih.govnih.gov NBS can act as both an electrophile and an oxidant, and its reactivity can be influenced by the presence of radical initiators, although these are not always necessary for the bromination of electron-rich aromatic systems. nih.gov The use of NBS offers a convenient and often high-yielding method for the C8-bromination of xanthine derivatives. For instance, the reaction of caffeine (B1668208) with NBS can be used to prepare 8-bromocaffeine. nih.gov

| Substrate | Brominating Agent | Solvent | Conditions | Product | Yield |

| Caffeine | N-Bromosuccinimide (NBS) | Dichloromethane | Benzoyl peroxide (BPO), Reflux | 8-Bromocaffeine | Not specified |

| Tetrahydroquinolines | N-Bromosuccinimide (NBS) | Not specified | Metal-free | Bromoquinolines | Moderate to high |

Pyridinium (B92312) tribromide (Py·Br3) is another effective reagent for the bromination of purines, particularly those that are electron-rich. researchgate.net It is a crystalline solid that serves as a safer and more manageable alternative to elemental bromine. researchgate.netchemicalbook.com In solution, pyridinium tribromide exists in equilibrium with bromine and pyridinium bromide. researchgate.net This reagent has been successfully employed for the high-yield bromination of 2,6,9-trisubstituted purines. researchgate.net The ease of handling and simplified work-up procedures make pyridinium tribromide an attractive choice for the C8-bromination of purine-2,6-diones. researchgate.netchemicalbook.com

| Substrate Type | Brominating Agent | Key Advantage | Outcome |

| Electron-rich purines | Pyridinium Tribromide | Crystalline, easy to handle | High yields of brominated purines |

| 2,6,9-Trisubstituted purines | Pyridinium Tribromide | Simplified work-up and purification | High yields of brominated products |

Dibromohydantoin and Related Reagents (e.g., 1,3-dibromo-5,5-dimethylhydantoin, sodium monobromoisocyanurate)

Direct bromination at the C8 position of the purine-2,6-dione scaffold is a common and efficient method for introducing a bromine atom. This electrophilic aromatic substitution is facilitated by the electron-rich nature of the imidazole portion of the purine ring. Several modern brominating agents are employed to achieve this transformation with high yield and selectivity, offering advantages over the use of elemental bromine.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a stable, crystalline solid that serves as a convenient and effective source of electrophilic bromine. organic-chemistry.orgwikipedia.org It is considered a cost-effective and safer alternative to liquid bromine and other brominating agents like N-bromosuccinimide (NBS). organic-chemistry.orgmdpi.com DBDMH is particularly effective for the bromination of electron-rich aromatic and heterocyclic systems. organic-chemistry.org The reaction mechanism involves the delivery of a "Br+" equivalent to the C8 position of the purine ring. These reactions are often carried out in solvents like chloroform (B151607) at room temperature, providing a simple and convenient method for the synthesis of 8-bromo purine derivatives. okayama-u.ac.jp

Sodium Monobromoisocyanurate (SMBI) has also been established as an efficient reagent for the C8-bromination of purine nucleosides. nih.gov This methodology is notable for its straightforward protocol, often carried out at room temperature in aqueous solvent mixtures, which are suitable for dissolving the purine substrates. nih.gov For the bromination of purine nucleosides with SMBI, no additional catalyst is required, and the method has been proven effective for gram-scale synthesis with consistently high yields. nih.gov

The table below summarizes the characteristics and applications of these brominating reagents in the context of purine chemistry.

Indirect Synthetic Routes for 8-Brominated Purine-2,6-diones

Indirect methods for synthesizing 8-brominated purine-2,6-diones typically involve the construction of the purine ring system from precursors that already contain the bromine atom at the appropriate position. This approach can offer high regioselectivity.

One such strategy begins with a substituted imidazole precursor. mdpi.com By starting with a 4-bromo-5-aminoimidazole derivative, the pyrimidine portion of the purine ring can be subsequently formed through cyclization reactions. This ensures the bromine atom is unambiguously located at the C8 position of the final purine scaffold.

Another powerful indirect method involves metallation of the C8 position followed by quenching with an electrophilic bromine source. For certain purine derivatives, direct C8-lithiation can be achieved using a strong base like lithium diisopropylamide (LDA) at low temperatures. The resulting C8-lithiated intermediate is then trapped with a brominating agent, such as 1,2-dibromotetrafluoroethane (B104034) or similar reagents, to yield the 8-bromo derivative. researchgate.net This technique is particularly useful for substrates that may be sensitive to direct electrophilic bromination conditions or when other reactive sites are present in the molecule. researchgate.net

Site-Specific Alkylation Strategies at Nitrogen Atoms (N1, N3, N7)

The purine-2,6-dione scaffold possesses multiple nitrogen atoms (N1, N3, N7, and N9) that can be alkylated. Achieving site-specificity is a significant challenge in purine chemistry, as direct alkylation with alkyl halides often results in a mixture of isomers, most commonly at the N7 and N9 positions. nih.govub.edu The specific synthesis of this compound requires precise control over the placement of methyl groups at the N1 and N7 positions.

Several factors influence the regioselectivity of alkylation, including the nature of the purine substrate, the alkylating agent, the base, and the solvent.

N7-Alkylation: While direct alkylation often favors the thermodynamically more stable N9 isomer, specific conditions can be employed to promote N7-alkylation. nih.gov For instance, certain methods are based on the cyclization of appropriately substituted imidazole or pyrimidine precursors, which provide unambiguous regioselectivity but can be multistep processes. nih.gov Another approach involves using specific catalysts or reaction conditions that kinetically favor the formation of the N7 isomer. nih.govacs.org Glycosylation reactions, a form of alkylation, can be directed to the N7 position using Lewis acids like tin(IV) chloride (SnCl4) under Vorbrüggen conditions. asianpubs.org

N1 and N3-Alkylation: Alkylation at the N1 and N3 positions of the pyrimidine ring is also possible. The acidity of the N-H protons plays a crucial role. In the xanthine (purine-2,6-dione) series, the N3-H is generally more acidic than the N1-H. Selective alkylation can sometimes be achieved by careful choice of base and reaction conditions. For example, stepwise alkylation, often starting with the most acidic proton, can be used to introduce different substituents at various nitrogen atoms.

The table below outlines general strategies for achieving site-specific alkylation on the purine core.

Advanced Purification and Isolation Techniques for Substituted Purine-2,6-diones

The purification and isolation of substituted purine-2,6-diones from reaction mixtures, which often contain regioisomers and unreacted starting materials, require effective separation techniques.

Chromatography is the most widely used method.

Flash Column Chromatography: This is a standard and essential technique for separating purine derivatives on a preparative scale. semanticscholar.org By using a solid stationary phase (typically silica (B1680970) gel) and a carefully selected liquid mobile phase (eluent), compounds are separated based on their differing polarities. mdpi.comsemanticscholar.org

High-Performance Liquid Chromatography (HPLC): For more challenging separations or for obtaining highly pure compounds, preparative HPLC is employed. This technique offers higher resolution than standard column chromatography. Reverse-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is particularly common for purifying purine derivatives. researchgate.net

Crystallization is another crucial technique for purification. If the desired product is a solid, it can often be purified by dissolving it in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. This method is effective for obtaining materials of high purity.

Affinity Chromatography: While less common for small molecule purification, this highly specific technique can be adapted for certain purine derivatives. It involves a stationary phase with a covalently bound ligand that has a specific affinity for the target molecule. This method is particularly useful in biochemical contexts for isolating enzymes that bind purines, but the principle can be applied to the purification of purine-based ligands themselves. nih.gov

Chemical Reactivity and Derivatization of 8 Bromo 1,7 Dimethyl 3h Purine 2,6 Dione

Substitution Reactions at the Bromine (C8) Position

The bromine atom at the C8 position is the most reactive site for substitution, serving as a versatile handle for introducing a wide range of functional groups. This reactivity is exploited through both classical nucleophilic displacement and modern transition-metal-catalyzed cross-coupling reactions.

The electron-deficient nature of the C8 position, enhanced by the adjacent nitrogen atoms of the imidazole (B134444) ring, facilitates nucleophilic aromatic substitution (SNAr) reactions. The bromine atom can be displaced by various nucleophiles, although this often requires elevated temperatures. This method provides a direct route to introduce heteroatomic substituents at the C8 position.

Common nucleophiles used in these reactions include:

Amines: Primary and secondary amines can displace the bromide to form 8-amino-1,7-dimethylxanthine derivatives.

Thiols: Thiolates react to yield 8-thioether derivatives.

Alkoxides: Alkoxides can be used to synthesize 8-alkoxy compounds.

These reactions typically proceed by the addition of the nucleophile to the C8 carbon, forming a Meisenheimer-like intermediate, followed by the elimination of the bromide ion to restore aromaticity.

Table 1: Examples of Nucleophilic Displacement at C8 of 8-Bromoxanthine (B49285) Analogs This table is illustrative of the general reactivity of 8-bromoxanthines.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Primary Amine | Butylamine | 8-(Butylamino)xanthine |

| Secondary Amine | Piperidine | 8-(Piperidin-1-yl)xanthine |

| Thiol | Sodium thiomethoxide | 8-(Methylthio)xanthine |

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for modifying the C8 position of 8-halopurines, offering milder conditions and broader substrate scope compared to traditional SNAr methods. rsc.orgresearchgate.netnih.gov Palladium-catalyzed reactions, in particular, are widely employed for the formation of new carbon-carbon and carbon-heteroatom bonds at this position. researchgate.net

Key cross-coupling reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds (aryl, heteroaryl, vinyl, or alkyl). researchgate.net

Stille Coupling: Coupling with organostannanes.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties. researchgate.net

Negishi Coupling: Reaction with organozinc reagents. researchgate.net

Buchwald-Hartwig Amination: A highly efficient method for C-N bond formation. wikipedia.org

These methodologies allow for the precise and efficient installation of diverse substituents, significantly expanding the chemical space accessible from the 8-bromo precursor.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction has been successfully applied to 8-halopurines to form C-N bonds under relatively mild conditions. It is particularly useful for coupling amines that are poor nucleophiles or when SNAr reactions fail or give low yields.

The general catalytic cycle involves the oxidative addition of the 8-bromo-1,7-dimethylxanthine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the 8-amino product and regenerate the Pd(0) catalyst. researchgate.net A variety of primary and secondary amines can be used, as well as other nitrogen-containing heterocycles like 6-aminouracil (B15529), to generate complex, polycyclic structures.

Table 2: Buchwald-Hartwig Amination at the C8 Position

| Amine Type | Coupling Partner Example | Catalyst System (Typical) | Resulting C8-Substituent |

|---|---|---|---|

| Primary Amine | Aniline | Pd(OAc)₂, X-Phos, Cs₂CO₃ | -NH-Ph |

| Secondary Amine | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | -N(CH₂CH₂)₂O |

The Suzuki-Miyaura reaction is one of the most versatile and widely used methods for creating carbon-carbon bonds, including the introduction of aryl and heteroaryl groups at the C8 position of the purine (B94841) core. researchgate.net This palladium-catalyzed reaction couples the 8-bromo-1,7-dimethylxanthine with an organoboron reagent, typically a heteroarylboronic acid or its corresponding ester.

The reaction offers several advantages:

Mild Reaction Conditions: It proceeds under gentle conditions, preserving sensitive functional groups. researchgate.net

Commercial Availability: A vast array of boronic acids is commercially available.

Functional Group Tolerance: The reaction is tolerant of a wide range of functional groups on both coupling partners. researchgate.net

This method has been instrumental in synthesizing derivatives where the purine ring is connected to other heterocyclic systems, which is a common strategy in drug discovery to modulate pharmacological properties.

Transition-Metal-Catalyzed Cross-Coupling Reactions of 8-Halopurines

Modifications at the N7 Position

While the C8 position is the primary site for introducing diversity, the N7 position of the purine ring is also a key point for modification. For the target compound, which is already methylated at N7, this section refers to the synthetic strategies used to install substituents at this position, starting from a suitable precursor.

The synthesis of 1,7-disubstituted xanthines (paraxanthine analogs) typically involves the regioselective alkylation or arylation of a 1-substituted xanthine (B1682287) precursor. nih.govdatapdf.com Direct alkylation of xanthines can often lead to a mixture of products due to the presence of multiple reactive nitrogen atoms. However, specific methodologies have been developed to favor substitution at the N7 position.

One effective strategy involves the silylation of a 1-methylxanthine (B19228) precursor to protect the more acidic protons, followed by the introduction of an alkyl or aryl group at the N7 position. nih.govdatapdf.com For instance, reacting 1-methylxanthine with a silylating agent like hexamethyldisilazane (B44280) (HMDS) generates a silylated intermediate, which then reacts with an alkyl halide (e.g., methyl iodide) to yield 1,7-dimethylxanthine.

Another approach for regioselective N7-alkylation of purines involves using a Lewis acid catalyst, such as SnCl₄, with an N-trimethylsilylated purine and an alkyl halide. nih.gov This kinetically controlled process can favor the formation of the N7 isomer over the thermodynamically more stable N9 isomer. nih.gov These methods are crucial for the foundational synthesis of the 1,7-dimethylxanthine scaffold before subsequent derivatization at the C8 position. eurekaselect.comresearchgate.net

Intramolecular Cyclization Reactions Involving N7-Substituents

The introduction of a suitable substituent on the N7-methyl group of 8-bromo-1,7-dimethyl-3H-purine-2,6-dione opens up pathways for intramolecular cyclization reactions, leading to the formation of novel tricyclic systems. These reactions typically proceed via an intramolecular nucleophilic substitution, where a nucleophilic moiety on the N7-substituent displaces the bromide at the C8 position. The feasibility and outcome of such cyclizations are highly dependent on the nature and length of the tether connecting the nucleophile to the N7 position.

While specific studies on this compound are not extensively documented, the reactivity can be inferred from analogous 8-bromoxanthine derivatives. For instance, N7-alkylation with reagents containing a terminal nucleophile, such as a hydroxyl or amino group, can lead to the formation of fused ring systems. The general strategy involves a two-step process: N7-alkylation followed by base-catalyzed intramolecular cyclization.

The length of the alkyl chain linking the nucleophile to the N7 atom is a critical factor in determining the size of the newly formed ring. For example, an N7-(2-hydroxyethyl) substituent would be expected to yield a five-membered fused ring, while an N7-(3-hydroxypropyl) substituent would lead to a six-membered ring.

| N7-Substituent (General Structure) | Expected Tricyclic Product | Ring Size of Fused Heterocycle |

| -CH₂CH₂-Nu | Imidazo[2,1-f]purinedione derivative | 5-membered |

| -CH₂CH₂CH₂-Nu | Pyrimido[2,1-f]purinedione derivative | 6-membered |

| -CH₂CH₂CH₂CH₂-Nu | Diazepino[2,1-f]purinedione derivative | 7-membered |

Nu represents a nucleophilic group such as -OH or -NH₂.

These intramolecular cyclization reactions are valuable for creating structurally diverse and rigid tricyclic xanthine analogs, which are of interest in drug discovery for their potential to interact with various biological targets.

Transformations at Other Positions of the Purine-2,6-dione (B11924001) Scaffold (e.g., N3, C6)

While the C8 position is the most reactive site for nucleophilic substitution, other positions on the this compound scaffold can also undergo chemical transformations.

The N3 position possesses an acidic proton and can be alkylated under appropriate basic conditions. The choice of base and solvent is crucial to achieve selective N3-alkylation without promoting side reactions at other positions. Strong bases such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) are typically employed for this purpose. This allows for the introduction of a wide variety of substituents at the N3 position, further expanding the chemical diversity of the scaffold.

Reactivity at the C2 and C6 carbonyl groups is generally low due to their amide character. However, they can be targeted by strong reducing agents or converted to thiones using reagents like Lawesson's reagent. These transformations, while less common, provide routes to derivatives with significantly altered electronic and steric properties.

| Position | Type of Transformation | Reagents and Conditions | Resulting Functional Group |

| N3 | Alkylation | Base (e.g., NaH, K₂CO₃), Alkyl halide (R-X) in aprotic solvent (e.g., DMF) | N-R |

| C6 | Thionation | Lawesson's reagent, P₄S₁₀ in pyridine (B92270) or other high-boiling solvent | C=S |

| C2 | Thionation | Lawesson's reagent, P₄S₁₀ in pyridine or other high-boiling solvent | C=S |

General Redox Chemistry and Functional Group Interconversions

The purine-2,6-dione system can participate in redox reactions, although these are less explored compared to substitution reactions. The electron-deficient nature of the pyrimidine (B1678525) ring makes it susceptible to reduction under certain conditions. For instance, catalytic hydrogenation can lead to the saturation of the C4=C5 double bond, although this often requires harsh conditions.

From a functional group interconversion perspective, the bromine atom at the C8 position is a versatile handle. Besides being a leaving group in nucleophilic substitutions, it can also participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of aryl, vinyl, and alkynyl groups at the C8 position, respectively, leading to a vast array of derivatives that would be difficult to access through other synthetic routes.

The interaction of 8-bromoxanthine derivatives with enzymes involved in purine metabolism, such as xanthine oxidase, has been studied. 8-Bromoxanthine itself has been shown to be an inhibitor of xanthine oxidase, and it preferentially binds to the reduced form of the molybdenum center of the enzyme. nih.gov This suggests that the electronic properties of the 8-bromo-purine-2,6-dione scaffold are suitable for interaction with redox-active biological systems.

Functional group interconversions can also be applied to substituents introduced at various positions. For example, a nitro group introduced on an aromatic ring attached at C8 can be reduced to an amino group, which can then be further functionalized. Similarly, an ester group can be hydrolyzed to a carboxylic acid or reduced to an alcohol, providing further opportunities for derivatization.

| Transformation Type | Starting Functional Group | Reagents and Conditions | Product Functional Group |

| Reduction | C4=C5 double bond | Catalytic hydrogenation (e.g., H₂/Pd) | C4-C5 single bond |

| Cross-Coupling | C8-Br | Pd catalyst, base, boronic acid (Suzuki) | C8-Aryl |

| Cross-Coupling | C8-Br | Pd catalyst, base, alkene (Heck) | C8-Vinyl |

| Cross-Coupling | C8-Br | Pd/Cu catalyst, base, alkyne (Sonogashira) | C8-Alkynyl |

Spectroscopic and Analytical Data for this compound Remains Elusive in Publicly Available Scientific Literature

A comprehensive search of scientific databases and literature has revealed a significant lack of publicly available, detailed spectroscopic and analytical data for the chemical compound this compound. Despite extensive investigation, specific experimental data sets for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy for this particular compound could not be located.

The inquiry, which aimed to construct a detailed article on the characterization methodologies for this compound, was structured to cover various analytical techniques. However, the absence of specific research findings, including data for ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis spectroscopy, prevents the creation of an article that is solely focused on this compound as per the user's strict instructions.

While information is available for closely related isomers, such as 8-bromo-1,3-dimethylxanthine (a derivative of theophylline) and 8-bromo-3,7-dimethylxanthine (a derivative of theobromine), as well as the unbrominated parent compound 1,7-dimethylxanthine (paraxanthine), the user's directive to exclusively feature data on this compound cannot be fulfilled. The scientific literature that is readily accessible does not appear to contain synthesis or analytical reports that would include the necessary spectroscopic characterization for this specific molecule.

Therefore, the requested article, with its detailed sections and data tables focusing solely on this compound, cannot be generated at this time due to the unavailability of the foundational scientific data.

Spectroscopic and Analytical Characterization Methodologies for Purine 2,6 Diones

Advanced Chromatographic Methods for Purity Assessment (e.g., HPLC, UPLC)

The assessment of purity is a critical step in the characterization of any chemical compound. For substituted purine-2,6-diones, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques employed for their high resolution, sensitivity, and accuracy.

Reversed-phase HPLC (RP-HPLC) is the most common modality for the analysis of xanthine (B1682287) derivatives. This technique separates compounds based on their hydrophobicity. The stationary phase is typically a nonpolar material, such as silica (B1680970) chemically modified with C18 (octadecylsilyl) alkyl chains, which provides excellent separation for many xanthine compounds. The mobile phase consists of a polar solvent system, usually a mixture of buffered water and an organic modifier like acetonitrile (B52724) or methanol.

UPLC, a more recent advancement, operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times without compromising separation efficiency. These "rapid resolution" methods are particularly valuable for high-throughput purity screening.

The table below summarizes typical starting conditions for the chromatographic analysis of xanthine derivatives, which would be adapted for the specific analysis of 8-Bromo-1,7-dimethyl-3H-purine-2,6-dione.

| Parameter | Typical Condition/Value | Purpose/Comment |

|---|---|---|

| Technique | Reversed-Phase (RP-HPLC/UPLC) | Separates based on hydrophobicity; standard for xanthines. |

| Stationary Phase (Column) | C18 (Octadecylsilyl) | Provides good retention and resolution for a wide range of xanthine derivatives. |

| Mobile Phase | Buffered Water : Acetonitrile or Methanol | Polar mobile phase elutes compounds. The organic modifier ratio is adjusted to control retention time. |

| Elution Mode | Isocratic or Gradient | Isocratic (constant mobile phase composition) is simpler; Gradient (changing composition) is used for complex mixtures. |

| Detection | UV Absorbance at ~270 nm | The purine (B94841) ring system strongly absorbs UV light at this wavelength. |

| Column Temperature | 25-40 °C | Controlled to ensure reproducible retention times. |

Investigation of Photophysical Properties (e.g., Fluorescence Spectroscopy, Quantum Yield Measurements)

Photophysical properties describe how a molecule interacts with light, including processes like absorption, fluorescence, and phosphorescence. Fluorescence spectroscopy is a highly sensitive technique used to study the electronic structure and environment of molecules. A molecule that can fluoresce (a fluorophore) absorbs a photon of light, promoting it to an excited electronic state. It then rapidly returns to the ground state by emitting a photon of lower energy (longer wavelength).

However, the intrinsic fluorescence of most purine bases and their simple methylated derivatives, including the xanthine family, is known to be very weak. These compounds are characterized by extremely short-lived excited states and efficient non-radiative decay pathways, which means they return to the ground state without emitting light. Consequently, their fluorescence quantum yields are exceptionally low. The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. wikipedia.org

A study focusing on methylated xanthines reported a fluorescence quantum yield for 3-methylxanthine (B41622) of just 3 x 10⁻⁴, with an average fluorescence decay time of only 0.9 picoseconds. mdpi.com These values are orders of magnitude lower than those of conventional fluorescent dyes, which typically have quantum yields above 0.1. wikipedia.org This inherent low fluorescence makes the direct photophysical characterization of compounds like this compound challenging.

Despite these challenges, the principles of the methodology are important. A fluorescence spectrum provides two key pieces of information: the excitation spectrum (the range of wavelengths the molecule absorbs to enable fluorescence) and the emission spectrum (the range of wavelengths of light emitted). The difference in wavelength between the absorption maximum and the emission maximum is known as the Stokes shift.

Quantum yield measurements are typically performed using a relative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield under identical experimental conditions. edinst.com

The table below summarizes the reported photophysical data for a closely related methylated xanthine, illustrating the typical properties for this class of compounds.

| Compound | Photophysical Property | Reported Value | Significance |

|---|---|---|---|

| 3-Methylxanthine | Fluorescence Quantum Yield (Φf) | 3 x 10⁻⁴ mdpi.com | Indicates very inefficient fluorescence. |

| 3-Methylxanthine | Average Fluorescence Decay Time | 0.9 ps mdpi.com | Represents an extremely short-lived excited state. |

| General Xanthines | Excitation Wavelength | ~267 nm mdpi.com | Corresponds to the ππ* electronic transition in the purine ring. |

| General Xanthines | Emission Wavelength | ~330-350 nm mdpi.com | The wavelength of the emitted fluorescent light. |

Computational and Theoretical Studies of 8 Bromo 1,7 Dimethyl 3h Purine 2,6 Dione and Analogues

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as 8-Bromo-1,7-dimethyl-3H-purine-2,6-dione, might interact with a biological target, typically a protein or enzyme. These simulations are crucial in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action.

Analysis of Binding Modes and Interaction Specificity

Molecular docking simulations can elucidate the preferred orientation of this compound within the binding site of a receptor. The analysis of these binding modes reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. For purine (B94841) analogues, these interactions commonly include hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds involving the bromine atom. nih.govnih.gov

The specificity of these interactions is determined by the three-dimensional arrangement of functional groups on both the ligand and the receptor. For instance, the carbonyl groups and nitrogen atoms in the purine-2,6-dione (B11924001) core are potential hydrogen bond acceptors and donors, respectively. The methyl groups at positions 1 and 7 contribute to hydrophobic interactions, while the bromine atom at position 8 can participate in halogen bonding or other specific interactions, influencing the molecule's binding orientation and affinity. nih.gov The study of different purine nucleosides has shown that the conformation of the molecule within the binding site can be influenced by substituents, which in turn affects the interaction with key amino acid residues. nih.gov

Prediction of Receptor Binding Affinities

A primary goal of molecular docking is to predict the binding affinity of a ligand for its target, often expressed as a binding energy score. plos.orgnih.gov These scores are calculated based on the intermolecular forces between the ligand and the receptor in the predicted binding pose. A lower binding energy generally indicates a more stable and favorable interaction.

For this compound and its analogues, docking studies can be used to rank a series of compounds based on their predicted affinities for a specific target. This allows for the prioritization of molecules for synthesis and biological testing. The accuracy of these predictions can be enhanced by employing more sophisticated computational methods, such as molecular dynamics simulations, which account for the flexibility of both the ligand and the receptor. nih.gov

| Parameter | Description | Relevance to this compound |

| Binding Energy (kcal/mol) | The calculated energy of interaction between the ligand and the receptor. | A lower value suggests a stronger and more stable binding to the target. |

| Hydrogen Bonds | Non-covalent interactions between a hydrogen atom and an electronegative atom. | The purine-dione core can form multiple hydrogen bonds, crucial for anchoring the molecule in the binding site. |

| Hydrophobic Interactions | Interactions between nonpolar groups. | The methyl groups contribute to hydrophobic interactions, which can enhance binding affinity. |

| Halogen Bonds | A non-covalent interaction involving a halogen atom. | The bromine at position 8 can form halogen bonds with electron-rich atoms in the receptor, influencing binding specificity. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of molecules. These calculations are invaluable for predicting the reactivity and stability of compounds like this compound. researchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, this analysis can help in understanding its potential to participate in chemical reactions and biological processes. researchgate.net

| Orbital | Description | Significance for Reactivity |

| HOMO | The highest energy molecular orbital that contains electrons. | A higher HOMO energy indicates a greater tendency to donate electrons. |

| LUMO | The lowest energy molecular orbital that is empty of electrons. | A lower LUMO energy indicates a greater tendency to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity. |

Aromaticity Descriptors (e.g., Harmonic Oscillator Model of Aromaticity - HOMA)

Aromaticity is a key property of cyclic molecules that influences their stability and reactivity. Descriptors such as the Harmonic Oscillator Model of Aromaticity (HOMA) can be calculated to quantify the degree of aromatic character in the purine ring system of this compound. The HOMA index is based on the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates a high degree of aromaticity, while lower values suggest a loss of aromatic character. This information is important for understanding the electronic structure and stability of the purine core.

Pharmacophore Modeling and Virtual Screening for Ligand Design

Pharmacophore modeling is a powerful technique in computational drug design that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govdntb.gov.ua

A pharmacophore model for analogues of this compound would typically include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and possibly a halogen bond donor feature corresponding to the bromine atom. researchgate.net This model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that possess the required structural features for biological activity. nih.govresearchgate.netnih.gov

Prediction of Relevant Physicochemical Parameters for Biological Activity (e.g., Hydrogen Bond Donors/Acceptors, Lipophilicity)

Computational and theoretical studies are indispensable in modern drug discovery for predicting the physicochemical properties of a molecule, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound and its analogues, key parameters such as lipophilicity and hydrogen bonding capacity are computationally modeled to forecast their biological activity and guide the synthesis of more effective derivatives.

Quantitative Structure-Activity Relationship (QSAR) and other in silico models for purine and xanthine (B1682287) derivatives have consistently demonstrated a strong correlation between specific physicochemical descriptors and biological function. nih.govnih.gov These studies provide a theoretical framework for understanding how modifications to the core xanthine structure influence its interaction with biological targets.

Lipophilicity

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), is a crucial parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME). It governs the ability of a compound to cross biological membranes. For xanthine analogues, QSAR analyses have revealed that lipophilicity is often a significant descriptor contributing to their cytotoxic and receptor-binding activities. researchgate.net An optimal level of lipophilicity is necessary; while increased lipophilicity can enhance membrane permeability, excessively high values can lead to poor solubility and increased metabolic breakdown.

Computational tools are used to predict these values. For instance, the predicted XLogP3 value for 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, an isomer of the title compound, is 0.2, indicating a relatively balanced hydrophilic-lipophilic character. nih.gov

Hydrogen Bonding Capacity

The potential of a molecule to form hydrogen bonds is defined by its number of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA). These interactions are fundamental to the specific binding between a ligand and its biological target, such as an enzyme or receptor. The purine scaffold of xanthine derivatives contains several nitrogen and oxygen atoms that can act as hydrogen bond acceptors, while N-H groups can serve as donors.

Computational studies confirm that the arrangement and availability of these sites are critical for molecular recognition. nih.gov Substitutions on the purine ring can alter the hydrogen-bonding profile, thereby modulating binding affinity and selectivity. For example, the N-H group at the N1 position of the purine ring in 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is predicted to be a hydrogen bond donor, while several nitrogen and oxygen atoms act as acceptors. nih.gov These characteristics are vital for forming stable interactions within a receptor's binding pocket.

These predicted parameters are often evaluated against established guidelines for drug-likeness, such as Lipinski's rule of five, which sets criteria for molecular weight, lipophilicity, and hydrogen bonding capacity to estimate the oral bioavailability of a compound. mdpi.comnih.gov

Detailed Research Findings

Furthermore, studies on other xanthine derivatives show that hydrophobic groups can alter physicochemical properties in a way that enhances the ability to transect microbial membranes, which is beneficial for antimicrobial activity. rsc.org The computational prediction of these parameters allows researchers to virtually screen and prioritize novel analogues of this compound for synthesis, saving significant time and resources in the discovery of new therapeutic agents.

The table below presents computationally predicted physicochemical parameters for an isomer of the title compound and related analogues, illustrating how structural variations influence these key properties.

Interactive Data Table: Physicochemical Parameters of 8-Bromoxanthine (B49285) Analogues

| Compound Name | Predicted Lipophilicity (XLogP3) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Reference |

| 8-Bromo-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione (Isomer) | 0.2 | 1 | 3 | nih.gov |

| 8-Bromoxanthine | 0.3 | 3 | 3 | nih.gov |

| 8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1H-purine-2,6-dione | Not Available | 1 | 3 | nih.gov |

Exploration of Biological Activities and Molecular Mechanisms Academic Research Perspectives

Modulation of Key Cellular Signaling Pathways

Phosphodiesterase (PDE) Inhibition Mechanisms and Isoform Selectivity

8-Bromo-1,7-dimethyl-3H-purine-2,6-dione belongs to the xanthine (B1682287) chemical class. Xanthines, such as theophylline (B1681296) and caffeine (B1668208), are known to function as non-selective inhibitors of phosphodiesterase (PDE) enzymes. nih.gov This inhibition leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in numerous signaling pathways.

However, specific research delineating the inhibitory potency (e.g., IC50 values) of this compound against the various PDE isoforms (PDE1 through PDE11) is not available in the reviewed literature. Therefore, its isoform selectivity profile remains uncharacterized. While it can be hypothesized to possess non-selective PDE inhibitory activity similar to its parent compounds, there is no direct experimental data to confirm this or to quantify its potency.

Adenosine Receptor Antagonism and Agonism (A1, A2A, A2B, A3 Subtypes)

The primary pharmacological action of many xanthine derivatives is the antagonism of adenosine receptors. nih.gov Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are G-protein-coupled receptors that play vital roles in regulating physiological processes in the cardiovascular, nervous, respiratory, and immune systems. nih.gov

It is documented that this compound acts as an antagonist at these receptors. However, detailed pharmacological studies providing specific binding affinity (Ki) or functional antagonist potency (IC50) values for this particular compound at each of the four adenosine receptor subtypes are not present in the available literature. Comparative studies on other xanthine derivatives show a wide range of affinities and selectivities, but this specific data for this compound is absent, preventing a quantitative discussion of its receptor interaction profile.

Research on Antiproliferative and Antitumoral Mechanisms

There is a profound lack of published research investigating the potential antiproliferative and antitumoral mechanisms of this compound. The following subsections could not be addressed due to the absence of specific scientific studies on this compound.

Induction of Apoptosis and Cell Death Pathways

No available studies have assessed the capacity of this compound to induce apoptosis in cancer cell lines. Standard assays to investigate such effects, including Annexin V/propidium iodide staining or analysis of caspase activation, have not been reported for this compound. nih.govnih.gov

Inhibition of DNA Biosynthesis and Cell Cycle Modulation

Similarly, the scientific literature lacks any investigation into the effects of this compound on DNA synthesis or cell cycle progression. There are no reports of studies using methods such as flow cytometry to analyze cell cycle distribution (e.g., arrest in G1, S, or G2/M phases) in cells treated with this compound. nih.govnih.gov

Inhibition of Specific Cancer-Related Enzymes (e.g., Aurora Kinase, PI3Kγ)

Aurora kinases and Phosphoinositide 3-kinase gamma (PI3Kγ) are recognized as important targets in oncology research. nih.govmdpi.com However, there is no evidence in the literature to suggest that this compound has been screened for or identified as an inhibitor of these or any other specific cancer-related enzymes.

In Vitro Cytotoxicity Assays against Cancer Cell Lines

The cytotoxic potential of purine (B94841) derivatives against various cancer cell lines is a subject of extensive research. nih.gov Studies on compounds structurally related to this compound have demonstrated a range of activities, which are highly dependent on the specific substitutions on the purine core and the cancer cell line being tested. nih.gov

For instance, research into 2,6,9-trisubstituted purine derivatives has shown heterogeneous cytotoxicity across different cancer cell lines. nih.gov One study highlighted that the HL-60 (acute promyelocytic leukemia) cell line was particularly sensitive to certain derivatives, while the CACO2 (colorectal adenocarcinoma) cell line showed more resistance. nih.gov Similarly, another investigation into 2,6,9-trisubstituted purines found that while HL-60 cells appeared more resistant in this case, other cell lines such as H1975 (non-small cell lung cancer), HCT116 (colorectal carcinoma), and HeLa (cervical cancer) exhibited variable sensitivity. mdpi.com

In a study on 8-caffeinyl-triazolylmethoxy hybrid conjugates, which are also purine derivatives, compound 22c showed potent activity against the A-375 melanoma cell line with an IC50 value of less than 12.5 μM. rsc.org Another compound, 22f, was identified as the most potent against the MCF-7 breast cancer cell line. rsc.org These findings underscore the importance of the specific chemical structure in determining cytotoxic efficacy and selectivity. rsc.orgmdpi.com While these studies provide context for the anticancer potential of the broader purine class, specific IC50 values for this compound against a comprehensive panel of cancer cell lines are not extensively detailed in the currently available literature.

Table 1: Examples of In Vitro Cytotoxicity of Related Purine Derivatives

| Compound Class | Cancer Cell Line | Result (IC50) |

|---|---|---|

| 2,6,9-Trisubstituted Purine (Compound 4r) | CACO2 (Colorectal Adenocarcinoma) | 27 µM nih.gov |

| 8-Caffeinyl-triazolylmethoxy Hybrid (Compound 22c) | A-375 (Melanoma) | < 12.5 µM rsc.org |

| 2,6,9-Trisubstituted Purine (Compound 7h) | HL-60 (Acute Promyelocytic Leukemia) | Potent Activity (Specific IC50 not stated) nih.gov |

| Fused Triazolo-pyrrolo Purines (Compound 31a) | A549 (Lung Cancer) | 18.85 µM nih.gov |

This table presents data for structurally related compounds to illustrate the general cytotoxic potential of the purine scaffold.

Antimicrobial Research Investigations

Antibacterial Activity Studies

Research has indicated that certain purine derivatives possess antimicrobial properties. Studies involving agar (B569324) diffusion assays have shown that some of these compounds can create significant zones of inhibition against various pathogenic bacteria. The antibacterial efficacy of purine analogs is often linked to their structural features, which allow them to interfere with essential bacterial pathways. However, specific studies detailing the minimum inhibitory concentration (MIC) values of this compound against a broad spectrum of bacterial strains are not widely available in the reviewed literature. Research on other classes of natural products, such as prenylated isoflavones, has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 2 μg/mL. mdpi.com This highlights the ongoing search for novel antibacterial agents and the potential for diverse chemical scaffolds in this area.

Antiviral Efficacy Research

The purine scaffold is a fundamental component of nucleosides and nucleotides, making purine analogs a significant area of interest in antiviral research. Many established antiviral drugs are nucleoside analogs that interfere with viral replication. While the broader class of purine derivatives is extensively studied for antiviral properties, specific research focusing on the antiviral efficacy of this compound is not prominently featured in the available academic literature.

Antifungal Properties

The investigation of novel antifungal agents is crucial due to the rise of drug-resistant fungal infections. While purine derivatives are explored for a wide range of biological activities, dedicated studies on the specific antifungal properties of this compound against common fungal pathogens are limited in the current body of scientific literature.

Anti-inflammatory Research and Immunomodulatory Effects

Research into structurally related purine-2,6-dione (B11924001) derivatives has revealed significant anti-inflammatory activity. nih.gov Studies using animal models, such as carrageenan-induced paw edema and zymosan-induced peritonitis, have demonstrated the potential of these compounds to mitigate inflammatory responses. nih.govuj.edu.pl

One study on a series of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives found that these compounds could decrease neutrophil counts and inhibit early vascular permeability in a model of peritonitis. nih.gov Furthermore, these derivatives were shown to significantly reduce paw edema. nih.gov A key finding from this research was the ability of the most active compounds to inhibit the plasma levels of tumor necrosis factor-alpha (TNF-α), a critical pro-inflammatory cytokine, in rats with endotoxemia. nih.govuj.edu.pl This suggests that the anti-inflammatory effects of these purine-2,6-dione derivatives may be mediated, at least in part, by their ability to modulate TNF-α levels. nih.gov While these findings are for related compounds, they provide a strong rationale for investigating the potential anti-inflammatory and immunomodulatory effects of this compound.

Table 2: Anti-inflammatory Activity of Related Purine-2,6-dione Derivatives

| Model | Activity Observed | Potential Mechanism |

|---|---|---|

| Zymosan-induced peritonitis | Decreased neutrophil count, inhibited vascular permeability nih.gov | - |

| Carrageenan-induced paw edema | Reduced edema volume nih.gov | - |

Neuropharmacological Investigations (e.g., Cognitive Enhancement, Neurodegenerative Diseases)

While direct neuropharmacological research on this compound is not extensively documented, significant insights can be drawn from its structural parent, 1,7-dimethylxanthine (paraxanthine). Paraxanthine (B195701) is the primary metabolite of caffeine in humans and is known to possess activity as a central nervous system stimulant. chemicalbook.comchemicalbook.com Research into paraxanthine and related xanthine derivatives has uncovered potential applications in cognitive enhancement and the management of neurodegenerative diseases.

Paraxanthine has been shown to confer neuroprotective effects, particularly concerning dopaminergic neurons, which are critically implicated in Parkinson's disease. nih.gov One study demonstrated that paraxanthine was significantly more protective against dopaminergic cell death in a cellular model of Parkinson's disease than caffeine itself. nih.gov The proposed mechanism for this neuroprotection does not involve the typical adenosine receptor blockade associated with many methylxanthines. Instead, it is attributed to the modulation of intracellular calcium levels through the activation of ryanodine (B192298) receptors. nih.gov

Furthermore, paraxanthine is recognized for its nootropic benefits, which include improvements in cognitive function and short-term memory. chemicalbook.com These effects are thought to be mediated, at least in part, by its action as an antagonist of adenosine A1 and A2a receptors, a mechanism it shares with caffeine. chemicalbook.com The structural modification of the xanthine core, such as the introduction of a bromine atom at the 8-position, is a common strategy in medicinal chemistry to modulate potency and selectivity for adenosine receptor subtypes and other biological targets. Therefore, it is plausible that this compound could exhibit unique neuropharmacological properties, potentially with altered affinity for adenosine receptors or other central nervous system targets.

Table 1: Investigated Neuropharmacological Activities of Related Xanthine Compounds

| Compound | Investigated Activity | Key Findings |

|---|---|---|

| 1,7-Dimethylxanthine (Paraxanthine) | Neuroprotection | Showed strong protection against dopaminergic cell death. nih.gov |

| 1,7-Dimethylxanthine (Paraxanthine) | Cognitive Enhancement | Demonstrated nootropic benefits, including improved cognition and short-term memory. chemicalbook.com |

| 8-Cyclopentyl-1,3-dimethylxanthine | Antidepressant Activity | Enhanced the effectiveness of antidepressants in behavioral tests. nih.gov |

Antioxidant Activity Studies

The antioxidant potential of xanthine derivatives, including the parent structure of this compound, has been a subject of scientific inquiry. Caffeine and its primary metabolite, paraxanthine (1,7-dimethylxanthine), are known to possess both antioxidant and pro-oxidant characteristics. researchgate.net Studies have suggested that caffeine consumption may help in reducing oxidative DNA damage and preventing lipid peroxidation. researchgate.net

Research on other synthetic derivatives of xanthines has further explored this antioxidant capacity. For instance, a series of 7,8-disubstituted theophylline derivatives containing a pyrazole (B372694) ring were synthesized and evaluated for their antioxidant activity. researchgate.net In these studies, certain compounds demonstrated a significant effect on free radical oxidation processes and showed a high degree of antioxidant protection, in some cases exceeding that of the reference antioxidant, Trolox. researchgate.net The introduction of different substituents on the xanthine core was found to modulate the antioxidant and anti-inflammatory properties of these molecules. researchgate.net

Given that the brain is particularly susceptible to oxidative injury due to its high oxygen consumption and the subsequent generation of reactive oxygen species (ROS), compounds with antioxidant properties are of significant interest in neuropharmacology. nih.gov While direct studies on the antioxidant activity of this compound are limited, the established antioxidant properties of the broader xanthine class suggest that this compound may also possess the ability to mitigate oxidative stress. The presence of the bromine atom at the 8-position could influence this activity, potentially enhancing or modifying its antioxidant profile.

Table 2: Antioxidant Activity of Related Xanthine Derivatives

| Compound/Derivative Class | Method of Action | Notable Results |

|---|---|---|

| Caffeine and Paraxanthine | Antioxidant and pro-oxidant | Associated with reduced oxidative DNA damage and lipid peroxidation. researchgate.net |

| 7,8-disubstituted theophylline derivatives | Free radical scavenging | Some derivatives showed higher antioxidant protection than Trolox. researchgate.net |

Other Pharmacological Research Avenues (e.g., Diuretic, Bronchodilator Mechanisms)

The pharmacological activities of xanthine derivatives extend beyond their effects on the central nervous system. Notably, compounds in this class have been investigated for their diuretic and bronchodilator effects. Theophylline, a close structural analog of 1,7-dimethylxanthine, is a well-known bronchodilator used in the treatment of respiratory diseases.

The bronchodilator effects of theophylline are primarily attributed to the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent relaxation of bronchial smooth muscle. Paraxanthine is also a competitive nonselective phosphodiesterase inhibitor, which raises intracellular cAMP. wikipedia.org This suggests that this compound, as a derivative of paraxanthine, may share this PDE-inhibiting property, potentially conferring bronchodilator activity.

In terms of diuretic effects, paraxanthine has been noted to act as a diuretic. chemicalbook.com This action is generally attributed to the ability of methylxanthines to increase renal blood flow and glomerular filtration rate, as well as to inhibit the reabsorption of sodium and chloride ions in the kidney tubules. While specific studies on the diuretic properties of this compound are not available, its structural similarity to other diuretic xanthines suggests it could be a worthwhile area for future investigation.

Table 3: Potential Pharmacological Activities of this compound Based on Related Compounds

| Potential Activity | Underlying Mechanism (Inferred) | Related Compound with Known Activity |

|---|---|---|

| Bronchodilator | Inhibition of phosphodiesterase (PDE) | Theophylline, Paraxanthine wikipedia.org |

| Diuretic | Increased renal blood flow and inhibition of ion reabsorption | Paraxanthine chemicalbook.com |

Future Research Directions and Unexplored Avenues for 8 Bromo 1,7 Dimethyl 3h Purine 2,6 Dione

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 8-Bromo-1,7-dimethyl-3H-purine-2,6-dione and its analogs is poised to embrace the principles of green and sustainable chemistry. Traditional synthetic routes for xanthine (B1682287) derivatives, such as the Traube purine (B94841) synthesis, often involve lengthy reaction times and harsh conditions. uniroma1.it Future research should focus on developing more eco-friendly and efficient methodologies.

Emerging strategies include the utilization of ultrasound-assisted synthesis, which has been shown to be an environmentally friendly tool in the construction of related heterocyclic scaffolds like xanthenes. nih.gov Microwave-assisted organic synthesis (MAOS) also presents a valuable alternative to conventional heating, offering the potential for dramatically reduced reaction times and improved yields in the ring closure steps of xanthine synthesis. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Xanthine Derivatives

| Methodology | Advantages | Disadvantages | Future Research Focus |

| Traditional Synthesis (e.g., Traube) | Well-established, versatile | Harsh conditions, long reaction times, potential for by-products | Modification to milder conditions, integration with flow chemistry |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields researchgate.net | Specialized equipment required, scalability challenges | Optimization for continuous flow processes, solvent-free conditions |

| Ultrasound-Assisted Synthesis | Energy efficient, enhanced reaction rates, environmentally friendly nih.gov | Substrate dependent, potential for radical formation | Broader application to purine synthesis, mechanistic studies |

| Green Catalysis | Use of benign catalysts (e.g., perchloric acid, nanocatalysts), reduced waste nih.gov | Catalyst recovery and reusability, cost of novel catalysts | Development of recyclable and highly active catalysts for purine synthesis |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign mdpi.com | Enzyme stability and availability, substrate scope limitations | Engineering of novel enzymes for specific bromination and derivatization |

Advanced Computational Approaches for Structure-Activity Relationship Elucidation and Predictive Modeling

Computational chemistry offers powerful tools to accelerate the discovery and optimization of bioactive molecules based on the this compound scaffold. Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking are pivotal in this regard. nih.govnih.gov

Future research should employ advanced QSAR modeling to identify the key structural descriptors that govern the biological activity of xanthone (B1684191) derivatives, a related class of compounds. nih.gov By correlating physicochemical properties with biological outcomes, these models can predict the activity of novel, unsynthesized analogs of this compound. nih.gov This predictive capability can guide synthetic efforts, prioritizing compounds with the highest probability of desired biological effects.

Molecular docking simulations can provide detailed insights into the binding interactions between this compound derivatives and their biological targets. nih.gov For instance, docking studies on substituted xanthines as DPP-IV inhibitors have been used to facilitate SAR analysis. nih.gov Future work should extend this approach to newly identified targets, elucidating the precise binding modes and identifying key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov These computational studies can rationalize observed activities and guide the design of next-generation compounds with enhanced potency and selectivity.

Exploration of New Biological Targets and Polypharmacology

While xanthine derivatives are classically known for their effects on adenosine (B11128) receptors and phosphodiesterases, the future of this compound research lies in the exploration of novel biological targets and the strategic application of polypharmacology. biointerfaceresearch.comekb.eg The purinergic signaling system, with its diverse array of P1, P2X, and P2Y receptors, presents a rich landscape for discovering new therapeutic applications. nih.govnih.gov

Recent studies have highlighted the potential of xanthine derivatives in a variety of therapeutic areas, including as anticancer agents, anti-inflammatory compounds, and inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) and acetylcholinesterase. nih.govnih.govekb.eg The this compound scaffold can serve as a starting point for developing inhibitors of novel targets, such as succinate (B1194679) dehydrogenase (Sdh), which has been identified as a target for other small molecules in pathogens like Pseudomonas aeruginosa. nih.gov

The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is particularly relevant for complex diseases. The xanthine core, with its capacity for substitution at multiple positions, is an ideal scaffold for creating such multi-target agents. uniroma1.itbiointerfaceresearch.com Future research should focus on designing derivatives of this compound that can modulate multiple components of a disease pathway, potentially leading to more effective and robust therapeutic outcomes.

Integration of Chemical Biology and Synthetic Approaches for Probe Development

The unique structural features of this compound make it an excellent candidate for the development of chemical probes to investigate biological systems. The bromine atom, in particular, can be leveraged for this purpose.

One promising avenue is the design of photoaffinity probes. These probes can be synthesized to include a photoreactive group and a bioorthogonal handle, such as an alkyne. unimi.it Upon photoactivation, the probe can covalently bind to its target protein, allowing for subsequent identification and characterization using techniques like click chemistry. This approach could be instrumental in identifying novel binding partners for this compound and elucidating its mechanism of action.

Furthermore, 8-bromoxanthine (B49285) itself has been shown to act as a probe for studying enzyme-substrate interactions, specifically with xanthine oxidase. nih.gov Its ability to interact with the molybdenum center of the enzyme provides a tool for spectroscopic investigations. nih.gov This principle can be extended to develop probes for other enzymes and receptors, where the 8-bromo-purine scaffold can be used to report on binding events or conformational changes. The development of chemical probes for bromodomains, which are key regulators of gene expression, also provides a relevant framework for how brominated compounds can be utilized as tools in chemical biology. nih.gov

Investigation of Bromine's Specific Role in Biological Activity and Reactivity

A critical area for future research is to dissect the specific contributions of the bromine atom at the C8-position to the biological activity and chemical reactivity of this compound. The presence of a halogen can significantly influence a molecule's properties through various mechanisms.

A key aspect to explore is the role of halogen bonding. The bromine atom can participate in halogen bonds, which are non-covalent interactions where the halogen acts as a Lewis acid. nih.gov This interaction is highly directional and can contribute significantly to the affinity and selectivity of a ligand for its protein target. nih.govresearchgate.net High-resolution structural studies, such as X-ray crystallography of the compound bound to its targets, will be essential to visualize and understand these interactions. In DNA, bromine is considered well-suited for inclusion in biological systems due to its optimal combination of polarizability and steric properties. researchgate.net

From a synthetic chemistry perspective, the C8-bromo substituent is a versatile handle for further derivatization. It readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, allowing for the introduction of a wide variety of substituents at this position. nih.govmdpi.comcrossref.org This chemical reactivity enables the creation of diverse libraries of analogs for structure-activity relationship studies. Understanding the electronic effects of the bromine atom on the purine ring system will also be crucial for predicting and controlling its reactivity in these synthetic transformations.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Bromo-1,7-dimethyl-3H-purine-2,6-dione?

- Methodological Answer : The compound is typically synthesized via alkylation of xanthine derivatives. For example, bromination at the 8-position can be achieved using bromine or brominating agents (e.g., NBS) under controlled conditions. Subsequent alkylation at N1 and N7 positions involves reacting the intermediate with methylating agents (e.g., methyl iodide) in the presence of a base like K₂CO₃ in DMF at 80°C . Key steps include purification via recrystallization or column chromatography to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Used to confirm methyl group positions (δ ~3.4–3.5 ppm for N-CH₃) and bromine-induced deshielding effects on adjacent protons .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₈H₈BrN₄O₂: ~271.0).

- IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹ for C=O) and NH/OH vibrations .

Q. How can researchers optimize reaction yields for alkylation steps in its synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Base Strength : Use strong bases (e.g., K₂CO₃) to deprotonate xanthine intermediates and facilitate alkylation .

- Temperature Control : Reactions at 80°C balance reactivity and side-product formation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 8-bromo substituent creates steric hindrance, requiring bulky ligands (e.g., XPhos) in Pd-catalyzed Suzuki-Miyaura couplings to prevent catalyst poisoning .

- Electronic Effects : Electron-withdrawing bromine at C8 activates the purine core for nucleophilic aromatic substitution but may deactivate it toward electrophilic reactions. Computational studies (DFT) can predict regioselectivity .

Q. What strategies resolve contradictions in biological activity data for structurally similar derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare IC₅₀ values of analogs with varying substituents (e.g., 3-butyl vs. 3-methyl groups) to identify critical pharmacophores .

- Dose-Response Curves : Validate activity trends across multiple assays (e.g., enzyme inhibition vs. cell viability) to distinguish true activity from assay artifacts .

Q. How can computational modeling predict the binding affinity of this compound to target enzymes?

- Methodological Answer :